Pitavastatin D4 is derived from pitavastatin calcium, which is marketed under the brand name LIVALO. The compound belongs to the class of statins, specifically the lactone form, which is characterized by its ability to lower low-density lipoprotein cholesterol levels by enhancing the uptake of these particles from the bloodstream into the liver .
The synthesis of Pitavastatin D4 involves several steps, typically starting from simpler organic compounds. The general method includes:
Specific methods include using mixed solvents and acid catalysis to facilitate reactions, followed by high-performance liquid chromatography for purification .
The molecular formula for Pitavastatin D4 is with a molecular weight of 889.05 g/mol. The structure features a complex arrangement including:
The stereochemistry of Pitavastatin D4 is significant as it influences its interaction with biological targets, particularly HMG-CoA reductase .
Pitavastatin D4 undergoes various chemical reactions relevant to its synthesis and metabolism:
Pitavastatin D4 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and influence how the drug is administered .
Pitavastatin D4 is primarily utilized in research settings focused on understanding lipid metabolism and cardiovascular health. Its applications include:
Additionally, it serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical formulations .
Pitavastatin D4 (NK-104 D4) is a deuterated isotopologue of the synthetic statin pitavastatin, where four hydrogen atoms (³H) are replaced by deuterium (²H or D). This isotopic substitution occurs specifically at the fluorophenyl ring positions, as confirmed by the SMILES notation: FC(C([2H])=C1[2H])=C([2H])C([2H])=C1C2=C(/C=C/[C@@H](O)C[C@@H](O)CC(O)=O)C(C3CC3)=NC4=C2C=CC=C4
[3] [7]. The molecular formula is C₂₅H₂₀D₄FNO₄, with a molecular weight of 425.49 g/mol [3] [7]. The structural integrity of the parent compound is preserved, maintaining the pharmacologically active dihydroxyheptenoic acid side chain, cyclopropyl group, and quinoline backbone. Deuterium labeling primarily aims to enhance metabolic stability by leveraging the deuterium kinetic isotope effect, which slows enzymatic breakdown while retaining biological activity [3] [6].
The systematic IUPAC name for Pitavastatin D4 is:(3R,4S)-3-[(2-Cyclopropyl-4-(4,4,5,5-tetradeuterio-2-fluorophenyl)quinolin-3-yl]methyl-4-hydroxy-γ-oxo-5,6-dihydro-2H-pyran-6-carboxylic acid [3] [7]. The compound exhibits specific stereochemistry at positions C3 and C4 of the lactone ring, defined as 3R,4S. This configuration is critical for HMG-CoA reductase inhibition. The deuterium atoms are positioned exclusively at the ortho and meta sites relative to the fluorine atom on the phenyl ring, ensuring isotopic substitution does not alter steric or electronic interactions with the target enzyme [3] [6].
Solubility and Stability
Table 1: Physicochemical Properties of Pitavastatin D4
Property | Value | Conditions |
---|---|---|
Molecular Weight | 425.49 g/mol | - |
LogP | 4.52 | Calculated [7] |
Topological Polar Surface | 90.65 Ų | Computed [7] |
Rotatable Bonds | 8 | - |
Hydrogen Bond Acceptors | 4 | - |
Hydrogen Bond Donors | 3 | - |
Crystallography
Pitavatin D4 typically crystallizes in an off-white to light yellow solid form. X-ray diffraction studies confirm isostructural crystallinity with non-deuterated pitavastatin due to minimal isotopic radius differences. The crystal lattice exhibits intermolecular hydrogen bonding via carboxylic acid and hydroxyl groups, influencing melting behavior and dissolution kinetics [7].
Structural and Functional Comparisons
Table 2: Isotopic Effects on Pharmacokinetic Parameters
Parameter | Pitavastatin | Pitavatin D4 | Change |
---|---|---|---|
Bioavailability | >60% | Comparable | None |
Plasma Protein Binding | >99% | >99% | None |
Half-life (t½) | 12 hours | ∼14–15 hours | ↑ 20–25% |
Metabolic Pathways | CYP/UGT-mediated | Reduced CYP/UGT activity | Slowed |
Analytical and Synthetic Aspects of Pitavastatin D4
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: